2-Methyleneglutarate
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Overview
Description
2-methylideneglutarate(2-) is dicarboxylate anion of 2-methylideneglutaric acid; major species at pH 7.3. It is a conjugate base of a 2-methylideneglutaric acid.
Scientific Research Applications
Enzymatic Studies and Mechanisms
2-Methyleneglutarate in Enzyme Reactions : The enzyme this compound mutase from Eubacterium barkeri, which is dependent on adenosylcobalamin (coenzyme B12), catalyzes the equilibration of this compound with (R)-3-methylitaconate. This process involves complex rearrangements of the carbon skeleton (Pierik et al., 2002).
Role in Metabolic Profiling and Cancer Prognosis : In human breast tumors, the oncometabolite 2-hydroxyglutarate (2HG), which is closely related to this compound, has been found to accumulate in high levels. This accumulation is associated with MYC pathway activation and can be linked to poor prognosis in breast cancer (Terunuma et al., 2014).
Interactions with Other Enzymes : The interaction between this compound and adenosylcobalamin-dependent glutamate mutase has been observed to cause time-dependent inhibition of the enzyme, revealing complex biochemistry involving tertiary radicals and enzyme-bound organic radicals (Huhta et al., 2002).
Biochemical Research and Molecular Studies
Genetic and Molecular Insights : Research has focused on the cloning, sequencing, and expression of genes encoding this compound mutase, providing insights into the molecular structure and functioning of this enzyme in various organisms (Beatrix et al., 1994).
Photocatalytic Applications : Studies have explored the photocatalytic degradation of methylene blue, a compound related to this compound, using titanium dioxide-based systems. This research is crucial for wastewater treatment and environmental remediation (Rizzo et al., 2007).
Theoretical and Mechanistic Understanding
- Theoretical Studies on Vitamin B12 and this compound : Molecular orbital theory has been used to investigate the coenzyme-B12-dependent rearrangement of this compound, providing a theoretical basis for understanding the enzymatic mechanisms involved (Smith et al., 1999).
Properties
Molecular Formula |
C6H6O4-2 |
---|---|
Molecular Weight |
142.11 g/mol |
IUPAC Name |
2-methylidenepentanedioate |
InChI |
InChI=1S/C6H8O4/c1-4(6(9)10)2-3-5(7)8/h1-3H2,(H,7,8)(H,9,10)/p-2 |
InChI Key |
CWNNYYIZGGDCHS-UHFFFAOYSA-L |
SMILES |
C=C(CCC(=O)[O-])C(=O)[O-] |
Canonical SMILES |
C=C(CCC(=O)[O-])C(=O)[O-] |
Synonyms |
2-methylene glutarate 2-methyleneglutarate 2-methyleneglutaric acid alpha-methylene glutarate alpha-methylene glutarate, ion(2-) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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